

2,2-Diphenylcyclopropanecarbonitrile CAS number 30932-41-3

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Compound of Interest

Compound Name:	2,2-Diphenylcyclopropanecarbonitrile
Cat. No.:	B057357

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An In-Depth Technical Guide to **2,2-Diphenylcyclopropanecarbonitrile**

Abstract

This technical guide provides a comprehensive overview of **2,2-Diphenylcyclopropanecarbonitrile** (CAS No: 30932-41-3), a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and explores its spectroscopic signature for structural verification. Furthermore, this guide discusses its emerging applications as a molecular scaffold and a versatile precursor for the development of novel therapeutic agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Introduction and Molecular Overview

2,2-Diphenylcyclopropanecarbonitrile is a crystalline organic solid characterized by a unique trifecta of functional groups: a strained cyclopropane ring, two bulky phenyl substituents at the C2 position, and a cyano (nitrile) group at the C1 position. This distinct architecture imparts a combination of rigidity, lipophilicity, and chemical reactivity, making it an attractive building block in medicinal chemistry. The cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often introduced to enhance metabolic stability, improve binding affinity, and confer specific conformational constraints upon a molecule. The nitrile group serves as a

versatile synthetic handle, capable of transformation into amines, amides, or carboxylic acids, thereby providing a gateway to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of **2,2-Diphenylcyclopropanecarbonitrile** is fundamental for its effective handling, storage, and application in synthetic protocols.

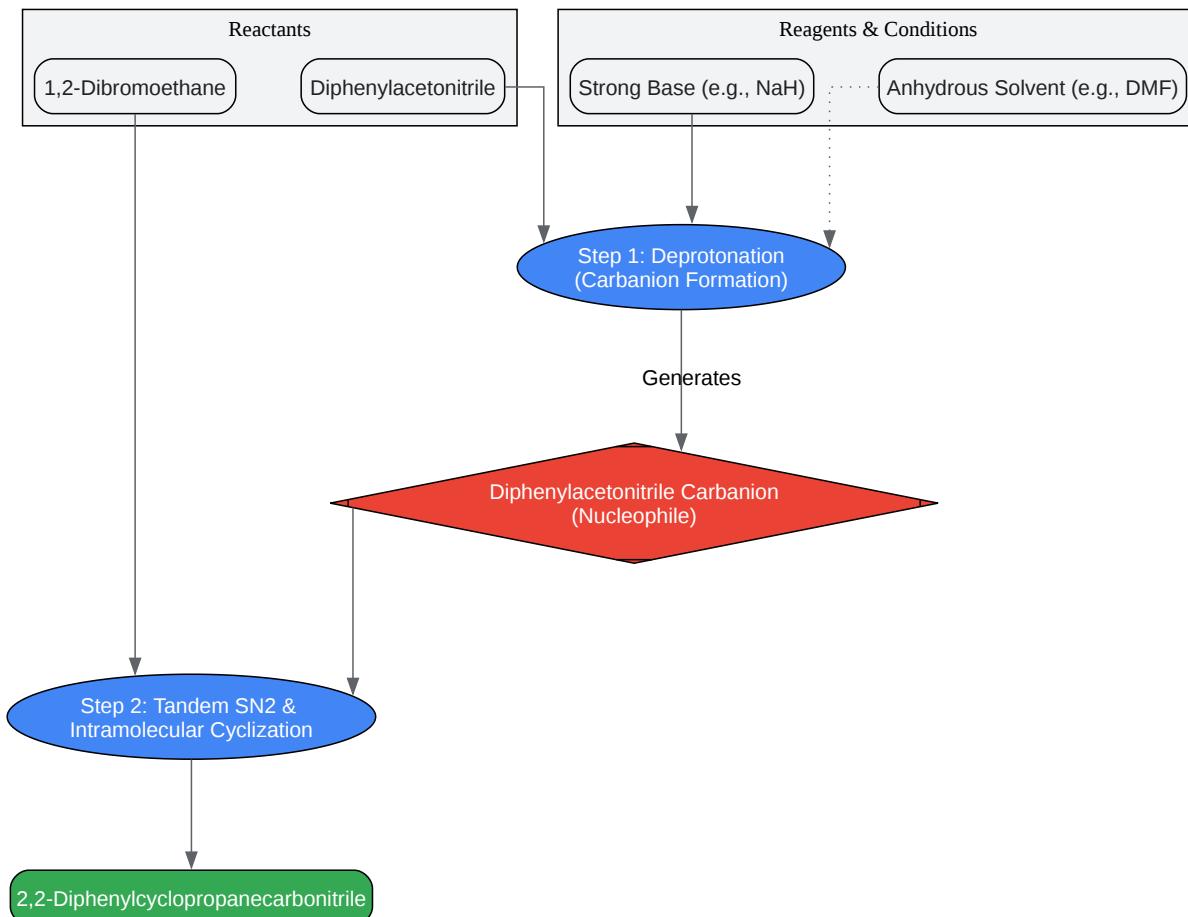
Property	Value	Source(s)
CAS Number	30932-41-3	[1] [2] [3]
Molecular Formula	C ₁₆ H ₁₃ N	[1] [3]
Molecular Weight	219.28 g/mol	[1] [3]
IUPAC Name	2,2-diphenylcyclopropane-1-carbonitrile	[3]
Synonyms	1-Cyano-2,2-diphenylcyclopropane, NSC 120433	[1] [4]
Appearance	White solid	[1]
Melting Point	108-110 °C	[1]
Boiling Point	374.9 ± 42.0 °C (Predicted)	[1] [4]
Density	1.14 g/cm ³	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
InChI Key	DHLFXGMJDRNWME-UHFFFAOYSA-N	[3]
SMILES	C1C(C1=C2=CC=CC=C2)C3=CC=CC=C3C#N	[3]

Synthesis and Mechanistic Rationale

The construction of the strained cyclopropane ring is the critical step in synthesizing **2,2-Diphenylcyclopropanecarbonitrile**. The most common and efficient method involves a base-mediated intramolecular cyclization, a variant of the Michael addition-cyclization strategy.^[5] The process begins with the deprotonation of a suitable precursor, diphenylacetonitrile.

Synthetic Workflow: Cyclopropanation of Diphenylacetonitrile

The synthesis is predicated on the reaction between diphenylacetonitrile and a 1,2-dielectrophile, such as 1,2-dibromoethane, in the presence of a strong base.

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Caption: Synthetic workflow for **2,2-Diphenylcyclopropanecarbonitrile**.

Detailed Experimental Protocol

- Step 1: Deprotonation and Carbanion Formation. Diphenylacetonitrile is dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).^[6] A strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
 - Causality: The proton on the carbon atom alpha to the nitrile group is acidic ($pK_a \approx 16-18$ in DMSO). This acidity is due to the potent electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion across the two phenyl rings. NaH is an ideal base as it irreversibly deprotonates the substrate, and the only byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium forward.^[7] Anhydrous conditions are critical to prevent the base from being quenched by water.
- Step 2: Nucleophilic Attack and Intramolecular Cyclization. To the solution containing the newly formed carbanion, 1,2-dibromoethane is added slowly. The reaction proceeds via an initial nucleophilic attack of the carbanion on one of the bromine-bearing carbons of 1,2-dibromoethane in an $S_{n}2$ fashion. This forms a bromo-alkylated intermediate. This intermediate is not typically isolated; it rapidly undergoes a second, intramolecular $S_{n}2$ reaction. The carbanionic center attacks the remaining carbon atom, displacing the second bromide ion to form the stable cyclopropane ring.^[5]
 - Causality: The use of a 1,2-dihaloalkane is a classic strategy for forming three-membered rings.^[8] The reaction is a tandem process where the initial intermolecular alkylation sets up the substrate for a rapid intramolecular ring closure. The favorability of this 3-membered ring formation is driven by the proximity of the reacting centers in the intermediate.
- Step 3: Workup and Purification. The reaction is quenched by the careful addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., $MgSO_4$), and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield the final white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.[9]

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aromatic Protons (10H)	δ 7.2 - 7.5 ppm (multiplet)	Protons on the two phenyl rings.
Methine Proton (1H)	δ 2.5 - 2.8 ppm (triplet)	The CH-CN proton on the cyclopropane ring, coupled to the two CH ₂ protons.	
Methylene Protons (2H)	δ 1.6 - 1.9 ppm (doublet)	The CH ₂ protons of the cyclopropane ring, coupled to the methine proton.	
¹³ C NMR	Nitrile Carbon	δ 118 - 122 ppm	Characteristic shift for a C≡N group.
Aromatic Carbons	δ 125 - 140 ppm	Multiple signals for the carbons of the phenyl rings.	
Quaternary Carbon	δ 35 - 40 ppm	The C(Ph) ₂ carbon of the cyclopropane ring.	
Methine Carbon	δ 20 - 25 ppm	The CH-CN carbon of the cyclopropane ring.	
Methylene Carbon	δ 15 - 20 ppm	The CH ₂ carbon of the cyclopropane ring.	
IR Spectroscopy	C≡N Stretch	2240 - 2260 cm ⁻¹ (sharp, medium)	A highly characteristic absorption for the nitrile functional group.[10]
Aromatic C-H Stretch	3000 - 3100 cm ⁻¹ (medium)	Stretching vibration for sp ² C-H bonds.[11]	
Aliphatic C-H Stretch	2850 - 3000 cm ⁻¹ (medium)	Stretching vibration for sp ³ C-H bonds of the	

cyclopropane ring.[\[11\]](#)

Mass Spec.

Molecular Ion (M⁺)

m/z = 219.10

Corresponds to the
monoisotopic mass of
C₁₆H₁₃N.[\[12\]](#)

Applications in Research and Drug Development

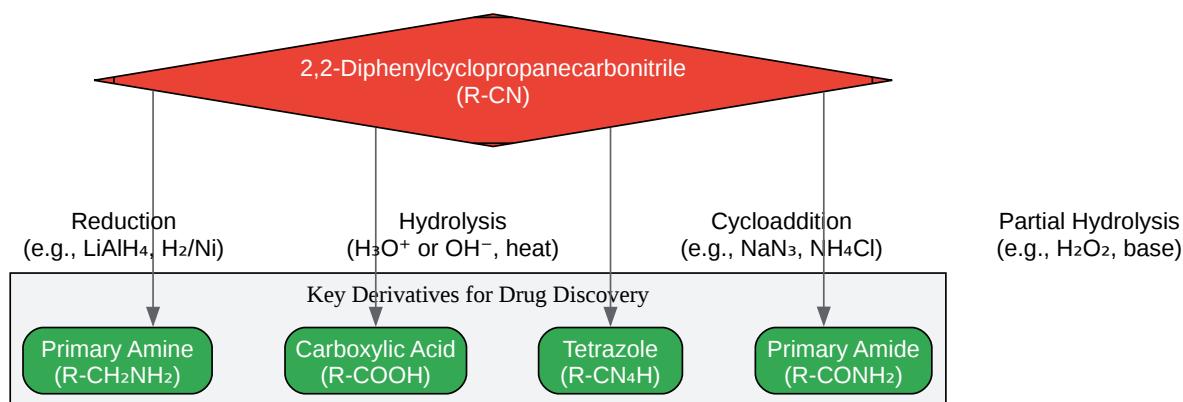
The unique structural features of **2,2-Diphenylcyclopropanecarbonitrile** make it a valuable scaffold in medicinal chemistry and a versatile intermediate for creating libraries of novel compounds.

A Scaffold for Bioactive Molecules

The cyclopropane ring is increasingly utilized in drug design to fine-tune pharmacological properties. It can enhance metabolic stability by replacing more labile groups and can lock rotatable bonds, presenting a specific conformation to a biological target. The lipophilic diphenyl groups can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets. This combination makes the 2,2-diphenylcyclopropane core a promising starting point for developing agents targeting CNS disorders, ion channels, or other targets that recognize bulky, lipophilic ligands. For example, the structurally related motif of a cyclopropyl group attached to an aromatic ring is a key component in several quinolone antibiotics.[\[8\]](#)

A Versatile Synthetic Intermediate

The true power of **2,2-Diphenylcyclopropanecarbonitrile** in drug discovery lies in the synthetic versatility of its nitrile group. This group can be readily converted into other key functional groups, allowing for rapid diversification and the exploration of SAR.



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Caption: Key synthetic transformations of the nitrile group.

- **Reduction to Primary Amines:** The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding primary amine. This introduces a basic center, crucial for forming salts to improve solubility or for interacting with acidic residues in a target protein.
- **Hydrolysis to Carboxylic Acids:** Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This functional group is a common pharmacophore, capable of forming strong hydrogen bonds and ionic interactions.
- **Conversion to Tetrazoles:** Through a [3+2] cycloaddition reaction with an azide (e.g., sodium azide), the nitrile can be transformed into a tetrazole ring. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and interaction profiles but with improved metabolic stability and cell permeability.
- **Partial Hydrolysis to Amides:** Under controlled conditions, the nitrile can be partially hydrolyzed to a primary amide, another important functional group in drug molecules, known for its hydrogen bonding capabilities.

These transformations allow chemists to rapidly generate a diverse library of compounds from a single, advanced intermediate, accelerating the drug discovery process.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2,2-Diphenylcyclopropanecarbonitrile**.

- Hazard Identification: The compound may be harmful if swallowed.[4] It may also cause respiratory irritation.[14] The chemical, physical, and toxicological properties have not been thoroughly investigated.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[14]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[14] Avoid contact with skin and eyes.[1]
- First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[14]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Conclusion

2,2-Diphenylcyclopropanecarbonitrile is a molecule of significant synthetic utility. Its unique structure, combining a rigid cyclopropane core with lipophilic phenyl groups and a versatile nitrile handle, establishes it as a valuable building block for modern drug discovery. The straightforward and mechanistically understood synthesis allows for its reliable preparation. The ability to transform the nitrile group into a range of key pharmacophores provides a platform for the rapid development of compound libraries for biological screening. For researchers and scientists in the pharmaceutical industry, **2,2-Diphenylcyclopropanecarbonitrile** represents not just a chemical intermediate, but a strategic tool for accelerating the design and synthesis of next-generation therapeutics.

References

- Capot Chemical. (2026, January 2). Material Safety Data Sheet: **2,2-Diphenylcyclopropanecarbonitrile**.
- Aladdin. (n.d.). Safety Data Sheet: **2,2-DIPHENYL-CYCLOPROPANE CARBONITRILE**.
- Oda, R., & Hanafusa, T. (1974). Cyclopropanation via the Michael Addition. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 579-584.
- Arkat USA, Inc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones.
- PubChem. (n.d.). **2,2-diphenylcyclopropanecarbonitrile**.
- Methylamine Supplier. (n.d.). **2,2-Diphenylcyclopropanecarbonitrile**.
- Wikipedia. (n.d.). Cyclopropanation.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Fasan, R., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. *Journal of the American Chemical Society*.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- D'Souza, A. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. *Chemical Society Reviews*, 36(7), 1095-1108.

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Sources

- 1. 2,2-diphenylcyclopropanecarbonitrile CAS#: 30932-41-3 [amp.chemicalbook.com]
- 2. 2,2-diphenylcyclopropanecarbonitrile | 30932-41-3 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. echemi.com [echemi.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. 2,2-diphenylcyclopropanecarbonitrile(30932-41-3) 1H NMR spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - 2,2-diphenylcyclopropanecarbonitrile (C16H13N) [pubchemlite.lcsb.uni.lu]
- 13. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
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